molecular formula C7H9NO3 B3189690 n-(3-hydroxypropyl)maleimide CAS No. 34321-80-7

n-(3-hydroxypropyl)maleimide

Cat. No.: B3189690
CAS No.: 34321-80-7
M. Wt: 155.15 g/mol
InChI Key: JBESFMOSFGXJEE-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)maleimide: is an organic compound with the molecular formula C₇H₉NO₃. It is a derivative of maleimide, where the maleimide ring is substituted with a 3-hydroxypropyl group. This compound is known for its stability and reactivity, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Maleic Anhydride:

Industrial Production Methods:

  • Industrial production typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Addition Reactions:

      Thiol-Maleimide Reaction: N-(3-Hydroxypropyl)maleimide reacts with thiol groups to form thiosuccinimide products. This reaction is widely used in bioconjugation.

      Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with dienes like cyclopentadiene, forming cycloaddition products.

  • Substitution Reactions:

      Nucleophilic Substitution: The hydroxyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Thiol-Maleimide Reaction: Typically performed in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature.

    Diels-Alder Reaction: Conducted at elevated temperatures (around 130°C) in solvents like mesitylene.

Major Products:

    Thiosuccinimide Derivatives: Formed from thiol-maleimide reactions.

    Cycloaddition Products: Resulting from Diels-Alder reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of polymers and copolymers with desirable properties such as thermal stability and fluorescence.

Biology:

  • Employed in bioconjugation techniques to label proteins and peptides, facilitating the study of biological processes.

Medicine:

  • Investigated for its potential in drug delivery systems, particularly in modifying the surface of liposomes for targeted drug delivery.

Industry:

  • Utilized in the production of advanced materials, including adhesives and coatings, due to its reactivity and stability.

Comparison with Similar Compounds

    N-Phenylmaleimide: Similar in structure but with a phenyl group instead of a hydroxypropyl group. It is less hydrophilic and has different reactivity.

    N-Ethylmaleimide: Contains an ethyl group, making it more hydrophobic and altering its solubility and reactivity compared to N-(3-hydroxypropyl)maleimide.

Uniqueness:

  • The presence of the hydroxypropyl group in this compound imparts unique properties such as increased hydrophilicity and the ability to form hydrogen bonds, making it more versatile in aqueous environments and bioconjugation applications.

Properties

IUPAC Name

1-(3-hydroxypropyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBESFMOSFGXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34321-80-7
Record name 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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